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molecular formula C7H4BrNO3 B1279160 2-Bromo-5-nitrobenzaldehyde CAS No. 84459-32-5

2-Bromo-5-nitrobenzaldehyde

Cat. No. B1279160
M. Wt: 230.02 g/mol
InChI Key: LJASZNNBVOTAAN-UHFFFAOYSA-N
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Patent
US06514964B1

Procedure details

To a stirring solution of (2-bromo-5-nitrophenyl) methan-1-ol (1 eq) in methylene chloride (0.1 M) at room temperature was added pyridinium chlorochromate (2 eq). After 2 hr the reaction mixture was filtered through celite and the product was purified by flash chromatography (15% EtOAc/Hexane). EI-MS m/z 230 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH2:11][OH:12].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH:11]=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)[N+](=O)[O-])CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 2 hr the reaction mixture was filtered through celite
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the product was purified by flash chromatography (15% EtOAc/Hexane)

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=O)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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